N-(alpha-(p-Chlorophenyl)benzyl)-N'-propylethylenediamine dioxalate
Description
Properties
CAS No. |
23892-73-1 |
|---|---|
Molecular Formula |
C22H27ClN2O8 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]-[2-(propylazaniumyl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H23ClN2.2C2H2O4/c1-2-12-20-13-14-21-18(15-6-4-3-5-7-15)16-8-10-17(19)11-9-16;2*3-1(4)2(5)6/h3-11,18,20-21H,2,12-14H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
LUYWAGOBSCNJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC[NH2+]C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Biological Activity
N-(alpha-(p-Chlorophenyl)benzyl)-N'-propylethylenediamine dioxalate, a compound with the molecular formula and CAS Registry Number 23892-41-3, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.
Molecular Structure
The compound is characterized by the following structural features:
- Molecular Formula :
- Molecular Weight : 406.95 g/mol
- Chemical Structure : The structure includes a p-chlorophenyl group and an ethylenediamine backbone, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 406.95 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Cytotoxicity : Toxicological assessments reveal an LD50 value of 250 mg/kg in rodent models when administered intraperitoneally, indicating potential cytotoxic effects at higher doses .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests possible interactions with neurotransmitter systems, warranting further exploration in neuropharmacology.
Toxicological Data
The toxicological profile of this compound indicates significant acute toxicity. The lethal dose (LD50) data highlight the need for careful handling and further studies to understand long-term effects and safety profiles.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment conducted on human cell lines, the compound demonstrated dose-dependent cytotoxic effects. Higher concentrations resulted in significant cell death, emphasizing the importance of dosage in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
N-(alpha-(p-Chlorophenyl)benzyl)-N,N',N'-trimethylethylenediamine Dioxalate ()
- Substituents : Trimethyl groups on the ethylenediamine backbone.
- Key Data :
- Predicted Collision Cross Section (CCS) for [M+H]+: 173.8 Ų
- Molecular Weight (M+H): 303.16225 g/mol
- Comparison: The trimethyl groups reduce steric bulk compared to the target compound’s propyl and benzyl substituents, leading to a smaller CCS.
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine Oxalate ()
- Substituents : Two benzyl groups on the ethylenediamine.
- Key Data :
- Predicted CCS for [M+H]+: 215.7 Ų
- Molecular Weight (M+H): 441.20921 g/mol
- Comparison : The bulky dibenzyl substituents increase molecular rigidity and CCS, indicating lower solubility in aqueous media compared to the target compound. The dioxalate counterion may partially offset this by enhancing ionic solubility ().
N-(p-Chlorophenyl)-N'-tert-butyltrimethylenediamine ()
- Substituents : Tert-butyl group and trimethylenediamine (3-carbon chain).
- Key Data: Forms stable amino amides under hydrolysis, unlike some ethylenediamine analogs.
- Comparison : The longer carbon chain (trimethylenediamine vs. ethylenediamine) and tert-butyl group enhance hydrolytic stability but reduce reactivity in acylation reactions ().
Salt Form Comparisons
Dioxalate vs. Dihydrochloride Salts
- Dioxalate Salts (Target Compound): Likely improve solubility in polar aprotic solvents due to strong ionic interactions. Oxalate salts are common in pharmaceuticals for controlled release (e.g., Benzathine benzylpenicillin in ) ().
- Dihydrochloride Salts (e.g., Tetramethyl-p-phenylenediamine in ): Offer higher aqueous solubility but may degrade under alkaline conditions. For example, N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride has a molecular weight of 237.17 g/mol , contrasting with the target compound’s larger size ().
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent bulk trends.
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of N-(alpha-(p-Chlorophenyl)benzyl)-N'-propylethylenediamine dioxalate?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C18H21ClN2·(C2O4)2) and collision cross-section (CCS) predictions for adducts (e.g., [M+H]+ at 215.7 Ų) to validate gas-phase ion mobility . Pair this with nuclear magnetic resonance (NMR) spectroscopy, focusing on the p-chlorophenyl proton signals (δ 7.2–7.4 ppm) and ethylenediamine backbone (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy can identify oxalate counterion vibrations (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer : Conduct polarity-based solubility screens using solvents like methanol, DMSO, and chloroform, followed by UV-Vis spectroscopy to monitor degradation under varying pH (e.g., 3–9) and temperature (4–40°C). Stability assays should include HPLC-UV at 254 nm to track decomposition products, referencing the ethylenediamine moiety’s susceptibility to oxidation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Apply density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental data. For discrepancies in CCS values, cross-validate ion mobility data with molecular dynamics (MD) simulations using software like MOBCAL . If inconsistencies persist, consider isotopic labeling (e.g., ¹³C/¹⁵N) to isolate signal overlap in crowded spectral regions .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (SMILES: C1=CC=C(C=C1)CN(CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4) against targets like histamine receptors, leveraging the p-chlorophenyl group’s hydrophobic binding potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode. Focus on common byproducts like depropylated analogs or oxalate degradation products, using reference standards (e.g., N-cyclohexyl-p-phenylenediamine derivatives) for calibration .
Data Contradiction and Gap Analysis
Q. How should researchers address the lack of literature or patent data for this compound?
- Methodological Answer : Leverage structural analogs (e.g., chlorpheniramine polistirex, which shares the p-chlorophenyl moiety) to infer pharmacokinetic or synthetic pathways . Publish negative results (e.g., failed crystallization attempts) in open-access repositories to guide future studies. Propose novel synthetic routes, such as reductive amination of p-chlorobenzaldehyde with propylethylenediamine, followed by oxalate salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
